molecular formula C9H11N3O6 B2616746 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid CAS No. 1856020-31-9

3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2616746
CAS No.: 1856020-31-9
M. Wt: 257.202
InChI Key: BHTJATUUVSJEJI-UHFFFAOYSA-N
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Description

3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid is an organic compound with the molecular formula C9H11N3O6 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid typically involves the reaction of ethyl 3-nitro-4-pyrazolecarboxylate with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrazoles and other functionalized pyrazole derivatives .

Scientific Research Applications

3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid is unique due to the presence of both the ethoxycarbonyl and nitro groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-(4-ethoxycarbonyl-3-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O6/c1-2-18-9(15)6-5-11(4-3-7(13)14)10-8(6)12(16)17/h5H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTJATUUVSJEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1[N+](=O)[O-])CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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